molecular formula C7H4F3NO4S B6342488 1-Nitro-2-(trifluoromethylsulfonyl)benzene CAS No. 384-37-2

1-Nitro-2-(trifluoromethylsulfonyl)benzene

Cat. No.: B6342488
CAS No.: 384-37-2
M. Wt: 255.17 g/mol
InChI Key: KEBPUJYVEYARGZ-UHFFFAOYSA-N
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Description

1-Nitro-2-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C₇H₄F₃NO₄S. It is characterized by the presence of a nitro group (-NO₂) and a trifluoromethylsulfonyl group (-SO₂CF₃) attached to a benzene ring.

Preparation Methods

The synthesis of 1-Nitro-2-(trifluoromethylsulfonyl)benzene typically involves the nitration of 2-(trifluoromethylsulfonyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .

Chemical Reactions Analysis

1-Nitro-2-(trifluoromethylsulfonyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, tin(II) chloride, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Nitro-2-(trifluoromethylsulfonyl)benzene has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It is utilized in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Nitro-2-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group and trifluoromethylsulfonyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, leading to inhibition or modulation of enzymatic activity. The exact pathways involved depend on the specific biological system and the nature of the target molecules .

Comparison with Similar Compounds

1-Nitro-2-(trifluoromethylsulfonyl)benzene can be compared with similar compounds such as:

    1-Nitro-2-(trifluoromethyl)benzene: Lacks the sulfonyl group, which affects its reactivity and applications.

    2-Nitro-1-(trifluoromethylsulfonyl)benzene: Positional isomer with different chemical properties and reactivity.

    1-Nitro-4-(trifluoromethylsulfonyl)benzene:

The uniqueness of this compound lies in the combination of its functional groups and their specific positions on the benzene ring, which confer distinct chemical properties and reactivity patterns .

Properties

IUPAC Name

1-nitro-2-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-7(9,10)16(14,15)6-4-2-1-3-5(6)11(12)13/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBPUJYVEYARGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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